3-Bromo-2-methyl-4,5,6,7-tetrahydro-2h-indazole
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Overview
Description
3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole is a chemical compound with the CAS Number: 1043919-67-0 . It has a molecular weight of 215.09 . It is usually in powder form .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, such as this compound, has been a subject of research in recent years . Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 215.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Structural and Supramolecular Analysis
Indazoles' structural characteristics have been extensively studied, with particular attention to the supramolecular interactions and crystalline forms. For example, Teichert et al. (2007) examined the structure of fluorinated indazoles, highlighting the impact of fluorine substitution on NH-indazoles' supramolecular structure through X-ray crystallography and magnetic resonance spectroscopy. These findings underscore the importance of halogen substitution in modulating the physical and chemical properties of indazole derivatives, which could be relevant for designing materials with specific supramolecular architectures (Teichert et al., 2007).
Synthetic Methods and Chemical Reactivity
Significant efforts have been directed towards developing synthetic routes and understanding the reactivity of indazole compounds. Kumar et al. (2011) reported a copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles, demonstrating an efficient method for constructing C-N and N-N bonds. This broad-substrate-scope method offers a valuable tool for synthesizing indazole derivatives, potentially including 3-Bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole, and highlights the role of copper catalysis in facilitating complex bond formations (Kumar et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with a variety of biological targets. For instance, some indazoles have anti-inflammatory properties and have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Mode of Action
The exact mode of action can vary depending on the specific indazole derivative and its target. For example, in the case of COX-2 inhibition, the indazole derivative may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Biochemical Pathways
Indazole derivatives can affect various biochemical pathways depending on their targets. In the case of anti-inflammatory indazoles, they may affect the arachidonic acid pathway by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins .
Result of Action
The result of the action of indazole derivatives can vary depending on their mode of action and their targets. For anti-inflammatory indazoles, the result would be a reduction in inflammation due to decreased production of prostaglandins .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have shown anti-inflammatory activity by interacting with cyclo-oxygenase-2 (COX-2), an enzyme involved in inflammation .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
Molecular Mechanism
Some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Properties
IUPAC Name |
3-bromo-2-methyl-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUBANAECGFEAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043919-67-0 |
Source
|
Record name | 3-bromo-2-methyl-4,5,6,7-tetrahydro-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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